Spectroscopic Signature of (3-(1H-Pyrazol-1-yl)phenyl)methanamine: A Technical Guide for Researchers
Spectroscopic Signature of (3-(1H-Pyrazol-1-yl)phenyl)methanamine: A Technical Guide for Researchers
Introduction
(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional molecule featuring a pyrazole heterocycle linked to a benzylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both pyrazole and benzylamine scaffolds. Understanding the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.
This guide provides a comprehensive overview of the expected spectroscopic data for (3-(1H-Pyrazol-1-yl)phenyl)methanamine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data for this and structurally related compounds.
Molecular Structure and Spectroscopic Implications
The structure of (3-(1H-Pyrazol-1-yl)phenyl)methanamine can be deconstructed into three key components, each contributing distinct features to its overall spectroscopic signature:
-
1H-Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The protons and carbons of this ring will have characteristic chemical shifts in NMR spectroscopy.
-
Meta-substituted Phenyl Ring : The benzene ring acts as a scaffold, and its substitution pattern will dictate the coupling patterns observed in the aromatic region of the ¹H NMR spectrum.
-
Aminomethyl Group (-CH₂NH₂) : This functional group will give rise to characteristic signals in both NMR and IR spectroscopy.
Below is a visualization of the molecular structure with atom numbering used for spectral assignments in this guide.
Caption: Molecular structure of (3-(1H-Pyrazol-1-yl)phenyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of (3-(1H-Pyrazol-1-yl)phenyl)methanamine is expected to show distinct signals for the pyrazole, phenyl, and aminomethyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. These predictions are based on typical values for similar structural motifs.[1][2][3]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3' | 7.9 - 8.1 | Doublet (d) | ~2.0 |
| Pyrazole H-5' | 7.6 - 7.8 | Doublet (d) | ~2.5 |
| Pyrazole H-4' | 6.4 - 6.6 | Triplet (t) | ~2.2 |
| Phenyl H-2 | 7.7 - 7.9 | Singlet (s) or narrow triplet | - |
| Phenyl H-4, H-6 | 7.3 - 7.5 | Multiplet (m) | - |
| Phenyl H-5 | 7.1 - 7.3 | Multiplet (m) | - |
| Benzylic CH₂ | 3.8 - 4.0 | Singlet (s) | - |
| Amine NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition : Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse width: 90°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts are listed below, based on data for related pyrazole and substituted benzene compounds.[4][5][6]
| Carbon(s) | Predicted δ (ppm) |
| Pyrazole C-3' | ~140 |
| Pyrazole C-5' | ~128 |
| Pyrazole C-4' | ~107 |
| Phenyl C-1 | ~142 |
| Phenyl C-3 | ~139 |
| Phenyl C-2, C-4, C-5, C-6 | 118 - 130 |
| Benzylic CH₂ | 45 - 50 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup : Tune and shim the spectrometer for ¹³C observation.
-
Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be:
-
Pulse width: 30-45°
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 512-2048 (or more, depending on concentration)
-
-
Processing : Process the FID similarly to the ¹H NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺) : The molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[7] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 187.
-
Key Fragmentation Patterns : The molecule is expected to fragment via characteristic pathways, including:
-
Loss of the amino group (•NH₂) to give a fragment at m/z = 171.
-
Cleavage of the C-C bond between the phenyl ring and the benzylic carbon (benzylic cleavage) to form a tropylium-like ion or a benzyl cation.
-
Fragmentation of the pyrazole ring.
-
Caption: Predicted major fragmentation pathways for (3-(1H-Pyrazol-1-yl)phenyl)methanamine in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample (typically in solution, e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for (3-(1H-Pyrazol-1-yl)phenyl)methanamine.[8][9][10]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C=N Stretch (pyrazole) | 1500 - 1580 | Medium |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1350 | Medium |
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Acquisition : Place the pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan : Record a background spectrum of the empty sample compartment.
-
Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Predicted UV-Vis Absorption
The conjugated system of the phenyl and pyrazole rings is expected to give rise to π → π* electronic transitions.[11][12][13]
-
λ_max : Two main absorption bands are predicted in a polar solvent like ethanol or methanol:
-
A strong absorption band around 200-220 nm.
-
A medium intensity band around 250-280 nm.
-
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of (3-(1H-Pyrazol-1-yl)phenyl)methanamine. The predicted NMR, MS, IR, and UV-Vis data, along with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data for the specific molecule of interest. This guide should facilitate the efficient and accurate analysis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and related compounds in a research and development setting.
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